diethyl (2Z)-5-amino-2-(4-bromobenzylidene)-7-(4-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
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Overview
Description
Diethyl (2Z)-5-amino-2-(4-bromobenzylidene)-7-(4-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and is substituted with various functional groups, including amino, bromobenzylidene, and bromophenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2Z)-5-amino-2-(4-bromobenzylidene)-7-(4-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with β-keto esters or 1,3-diones in the presence of a brominating agent such as carbon tetrabromide. This reaction forms the imidazo[1,2-a]pyridine scaffold, which is then further functionalized through various steps to introduce the amino, bromobenzylidene, and bromophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2Z)-5-amino-2-(4-bromobenzylidene)-7-(4-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amino derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, in place of the bromine atoms.
Scientific Research Applications
Diethyl (2Z)-5-amino-2-(4-bromobenzylidene)-7-(4-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes
Mechanism of Action
The mechanism of action of diethyl (2Z)-5-amino-2-(4-bromobenzylidene)-7-(4-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the amino group may form hydrogen bonds with target proteins, while the bromobenzylidene and bromophenyl groups may participate in hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Imidazo[1,2-a]pyridines
Uniqueness
Diethyl (2Z)-5-amino-2-(4-bromobenzylidene)-7-(4-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is unique due to its specific combination of functional groups and the thiazolopyridine scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, highlighting its potential as a versatile and valuable compound in scientific research .
Properties
Molecular Formula |
C26H22Br2N2O5S |
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Molecular Weight |
634.3 g/mol |
IUPAC Name |
diethyl (2Z)-5-amino-7-(4-bromophenyl)-2-[(4-bromophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C26H22Br2N2O5S/c1-3-34-25(32)20-19(15-7-11-17(28)12-8-15)21(26(33)35-4-2)24-30(22(20)29)23(31)18(36-24)13-14-5-9-16(27)10-6-14/h5-13,19H,3-4,29H2,1-2H3/b18-13- |
InChI Key |
NFYDNBABJOZHST-AQTBWJFISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)Br)C(=O)OCC)S/C(=C\C4=CC=C(C=C4)Br)/C2=O)N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)Br)C(=O)OCC)SC(=CC4=CC=C(C=C4)Br)C2=O)N |
Origin of Product |
United States |
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